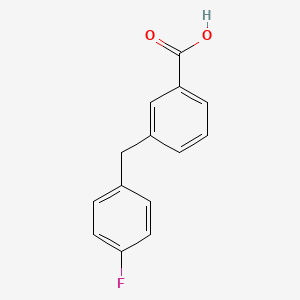

3-(4-Fluoro-benzyl)-benzoic acid

Description

BenchChem offers high-quality 3-(4-Fluoro-benzyl)-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluoro-benzyl)-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-6-4-10(5-7-13)8-11-2-1-3-12(9-11)14(16)17/h1-7,9H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZZTFXFBHYWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301285157 | |

| Record name | 3-[(4-Fluorophenyl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886569-97-7 | |

| Record name | 3-[(4-Fluorophenyl)methyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886569-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(4-Fluorophenyl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Fluoro-benzyl)-benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 3-(4-Fluoro-benzyl)-benzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. This document details its physicochemical properties, provides a validated synthesis protocol, outlines analytical characterization methods, and discusses its potential pharmacological relevance. The strategic incorporation of a fluorine atom and a benzyl group offers a unique combination of properties that make this compound a valuable building block for the development of novel therapeutic agents and functional materials.

Introduction and Chemical Identity

3-(4-Fluoro-benzyl)-benzoic acid, with the CAS Number 886569-97-7, is a derivative of benzoic acid. Its structure features a 4-fluorobenzyl moiety at the meta-position of the benzoic acid ring. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.

Key Identifiers:

-

Chemical Name: 3-(4-Fluoro-benzyl)-benzoic acid

-

CAS Number: 886569-97-7

-

Molecular Formula: C₁₄H₁₁FO₂

-

Molecular Weight: 230.24 g/mol

Physicochemical Properties

Precise experimental data for 3-(4-Fluoro-benzyl)-benzoic acid is not widely available in public literature. However, based on the properties of its isomers and related compounds, we can infer some of its characteristics. For comparison, the properties of the related compound 3-((4-Fluorobenzyl)oxy)benzoic acid (CAS 457-97-6) include a melting point of 148 °C and a boiling point of 413.1±25.0 °C[1]. It is important to note that these values are for a structural isomer and should be used as a rough estimate. A leading supplier, MolCore, specifies a purity of greater than 98% for their 3-(4-Fluoro-benzyl)-benzoic acid product[2].

Table 1: Physicochemical Properties of 3-(4-Fluoro-benzyl)-benzoic Acid and Related Compounds

| Property | 3-(4-Fluoro-benzyl)-benzoic acid | 3-((4-Fluorobenzyl)oxy)benzoic acid |

| CAS Number | 886569-97-7 | 457-97-6 |

| Molecular Formula | C₁₄H₁₁FO₂ | C₁₄H₁₁FO₃ |

| Molecular Weight | 230.24 g/mol | 246.23 g/mol |

| Appearance | White to off-white solid (predicted) | White solid[1] |

| Melting Point | Data not available | 148 °C[1] |

| Boiling Point | Data not available | 413.1 ± 25.0 °C[1] |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. | Data not available |

| Purity | >98%[2] | >97%[1] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 3-(4-Fluoro-benzyl)-benzoic acid is not readily found in peer-reviewed journals, a plausible and robust synthetic route can be designed based on established organic chemistry principles, such as Suzuki or Kumada cross-coupling reactions. Below is a proposed synthetic workflow.

Proposed Retrosynthetic Analysis

Caption: Retrosynthetic analysis for 3-(4-Fluoro-benzyl)-benzoic acid.

Step-by-Step Synthesis Protocol (Hypothetical)

Rationale: This protocol utilizes a Suzuki coupling reaction, a highly reliable and versatile method for forming carbon-carbon bonds. It involves the coupling of an aryl halide with an organoboron compound, catalyzed by a palladium complex.

Step 1: Synthesis of 4-Fluorobenzylboronic acid pinacol ester

-

To a solution of 4-fluorobenzyl bromide (1.0 eq) in anhydrous 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture at 80 °C for 12 hours under an argon atmosphere.

-

After cooling to room temperature, filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired boronic ester.

Step 2: Suzuki Coupling

-

To a solution of methyl 3-bromobenzoate (1.0 eq) and the 4-fluorobenzylboronic acid pinacol ester (1.2 eq) in a mixture of toluene and water (4:1), add K₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (0.05 eq).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture at 100 °C for 12 hours under an argon atmosphere.

-

After cooling, dilute the reaction with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield methyl 3-(4-fluorobenzyl)benzoate.

Step 3: Hydrolysis

-

Dissolve the methyl 3-(4-fluorobenzyl)benzoate (1.0 eq) in a mixture of THF and methanol (1:1).

-

Add an aqueous solution of NaOH (2.0 eq) and stir the mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC. Upon completion, remove the organic solvents under reduced pressure.

-

Dilute the residue with water and acidify with 1N HCl to pH 2-3.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 3-(4-Fluoro-benzyl)-benzoic acid.

Caption: Proposed synthetic workflow for 3-(4-Fluoro-benzyl)-benzoic acid.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized 3-(4-Fluoro-benzyl)-benzoic acid.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons from both benzene rings, a singlet for the benzylic methylene protons (around 4.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). The protons on the fluorinated ring will show coupling to the fluorine atom.

-

¹³C NMR: Aromatic carbons, the benzylic carbon, and the carbonyl carbon of the carboxylic acid (around 170 ppm) should be observable. The carbon atoms attached to the fluorine will show a large one-bond C-F coupling constant.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C-H stretches of the aromatic rings, and the C-F stretch (around 1200-1100 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the molecular weight of 230.24 should be observed, confirming the molecular formula.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid). A single major peak with a purity of >98% would confirm the sample's high purity.

Caption: Analytical workflow for the characterization of 3-(4-Fluoro-benzyl)-benzoic acid.

Pharmacological Relevance and Potential Applications

While specific biological activity data for 3-(4-Fluoro-benzyl)-benzoic acid is limited in the public domain, the broader class of fluorinated benzoic acid derivatives has shown significant promise in drug discovery. The incorporation of fluorine can enhance various pharmacological properties. Derivatives of fluorobenzoic acids have been investigated for a range of biological activities, including as anti-inflammatory, anticonvulsant, and antibacterial agents[3].

The structural motif of a substituted benzoic acid is present in numerous approved drugs. The unique positioning of the 4-fluorobenzyl group in this compound could lead to novel interactions with biological targets. Researchers in drug development may find this compound to be a valuable starting point or intermediate for the synthesis of more complex molecules with potential therapeutic applications in areas such as oncology, infectious diseases, and metabolic disorders.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-(4-Fluoro-benzyl)-benzoic acid. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

3-(4-Fluoro-benzyl)-benzoic acid represents a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific compound is not extensively documented, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from related structures. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

Biosynce. (n.d.). 3-((4-Fluorobenzyl)oxy)benzoic Acid CAS 457-97-6. Retrieved from [Link]

-

ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-(4-Fluoro-benzyl)-benzoic Acid

Introduction

3-(4-Fluoro-benzyl)-benzoic acid is a valuable building block in medicinal chemistry and materials science. Its diarylmethane scaffold, substituted with a fluorine atom and a carboxylic acid group, makes it a key intermediate for the synthesis of a variety of complex molecules with potential biological activity. This technical guide provides a comprehensive overview of two robust synthetic pathways for the preparation of 3-(4-fluoro-benzyl)-benzoic acid, designed for researchers, scientists, and professionals in drug development. The methodologies discussed are grounded in established chemical principles and supported by literature precedents, offering both theoretical understanding and practical, step-by-step protocols.

This guide will explore two primary synthetic strategies: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and a classical approach involving Friedel-Crafts acylation followed by reduction and oxidation. Each pathway will be detailed with mechanistic insights, experimental procedures, and data presentation to ensure scientific integrity and reproducibility.

Pathway 1: Convergent Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] This pathway offers a convergent approach to the target molecule by coupling two key fragments: a substituted benzoic acid derivative and a fluorinated benzylboronic acid ester. The mild reaction conditions and high functional group tolerance make this an attractive strategy.[1][2]

Strategic Overview

The synthesis begins with the esterification of 3-bromobenzoic acid to protect the carboxylic acid functionality and prevent side reactions. Concurrently, 4-fluorobenzyl bromide is converted to its corresponding boronic acid pinacol ester. These two advanced intermediates are then coupled using a palladium catalyst. The final step involves the hydrolysis of the ester to yield the desired 3-(4-fluoro-benzyl)-benzoic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-Bromobenzoate

-

Rationale: Esterification protects the carboxylic acid, preventing its interference with the organometallic reagents used in the subsequent coupling step.

-

Procedure:

-

To a solution of 3-bromobenzoic acid (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-bromobenzoate.

-

Step 2: Synthesis of 4-Fluorobenzylboronic Acid Pinacol Ester

-

Rationale: The conversion of the benzyl bromide to a boronic ester provides a stable and reactive coupling partner for the Suzuki-Miyaura reaction.[3]

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, combine 4-fluorobenzyl bromide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and a palladium catalyst such as Pd(dppf)Cl2 (0.03 eq).

-

Add a suitable solvent like dioxane and a base such as potassium acetate (3.0 eq).

-

Heat the reaction mixture to 80-90 °C for 12-16 hours.

-

Cool the mixture, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired boronic ester.

-

Step 3: Suzuki-Miyaura Coupling

-

Rationale: This key step forms the diarylmethane backbone through a palladium-catalyzed cross-coupling of the aryl bromide and the benzylboronic ester.[2]

-

Procedure:

-

To a degassed mixture of methyl 3-bromobenzoate (1.0 eq), 4-fluorobenzylboronic acid pinacol ester (1.2 eq), and a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add a base such as sodium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux for 8-12 hours under an inert atmosphere.

-

Upon completion, cool the reaction and partition between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue by column chromatography to yield methyl 3-(4-fluorobenzyl)benzoate.

-

Step 4: Hydrolysis to 3-(4-Fluoro-benzyl)-benzoic Acid

-

Rationale: The final step deprotects the carboxylic acid to yield the target molecule.

-

Procedure:

-

Dissolve methyl 3-(4-fluorobenzyl)benzoate (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the aqueous residue with cold 1M HCl until a precipitate forms.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 3-(4-fluoro-benzyl)-benzoic acid.

-

| Step | Reactants | Key Reagents | Typical Yield |

| 1 | 3-Bromobenzoic Acid | Methanol, H2SO4 | >95% |

| 2 | 4-Fluorobenzyl Bromide | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | 70-85% |

| 3 | Methyl 3-Bromobenzoate, 4-Fluorobenzylboronic Acid Pinacol Ester | Pd(PPh3)4, Na2CO3 | 75-90% |

| 4 | Methyl 3-(4-fluorobenzyl)benzoate | NaOH | >90% |

Pathway 2: Linear Synthesis via Friedel-Crafts Acylation, Reduction, and Oxidation

This classical, linear approach utilizes well-established reactions to construct the target molecule. While potentially having more steps than the convergent Suzuki-Miyaura pathway, it relies on readily available starting materials and robust transformations.

Strategic Overview

The synthesis commences with a Friedel-Crafts acylation of toluene with 4-fluorobenzoyl chloride to form a benzophenone intermediate. The ketone is then reduced to a methylene group via a Wolff-Kishner or Clemmensen reduction. The final step involves the selective oxidation of the benzylic methyl group of the resulting diarylmethane to the corresponding carboxylic acid.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation of Toluene

-

Rationale: This reaction establishes the core diarylketone structure. The methyl group of toluene is an ortho-, para-director; however, steric hindrance often favors para-acylation. The formation of the meta-substituted product is generally a minor pathway.[4][5]

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a dry solvent such as dichloromethane at 0 °C, add 4-fluorobenzoyl chloride (1.0 eq) dropwise.

-

After stirring for 15-20 minutes, add toluene (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate. The resulting isomeric mixture may require purification by chromatography or crystallization to isolate the desired 3-methyl-4'-fluorobenzophenone, though often the mixture is carried forward.

-

Step 2: Reduction of the Ketone

-

Rationale: The carbonyl group is reduced to a methylene bridge to form the diarylmethane skeleton. The choice between Wolff-Kishner and Clemmensen reduction depends on the substrate's tolerance to basic or acidic conditions, respectively.[6][7]

-

Wolff-Kishner Reduction Protocol:

-

To a flask containing 3-methyl-4'-fluorobenzophenone (1.0 eq) and diethylene glycol, add hydrazine hydrate (3.0-5.0 eq) and potassium hydroxide (3.0-5.0 eq).[7]

-

Heat the mixture to reflux, allowing water and excess hydrazine to distill off.

-

Continue heating at a higher temperature (typically 180-200 °C) for 4-6 hours.

-

Cool the reaction, dilute with water, and extract with a suitable solvent like toluene or ether.

-

Wash the organic extracts with dilute HCl and then water, dry over anhydrous sodium sulfate, and concentrate to yield 3-methyl-4'-fluorodiphenylmethane.

-

-

Clemmensen Reduction Protocol:

-

Prepare amalgamated zinc by stirring zinc powder with a dilute solution of mercuric chloride.

-

Add the amalgamated zinc to a flask with concentrated hydrochloric acid and toluene.

-

Add the 3-methyl-4'-fluorobenzophenone (1.0 eq) and heat the mixture to reflux for 6-12 hours, with periodic additions of concentrated HCl.

-

After cooling, separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and sodium bicarbonate solution, dry, and concentrate.

-

Step 3: Oxidation to 3-(4-Fluoro-benzyl)-benzoic Acid

-

Rationale: The benzylic methyl group is oxidized to a carboxylic acid. Potassium permanganate is a strong oxidizing agent suitable for this transformation.

-

Procedure:

-

To a solution of 3-methyl-4'-fluorodiphenylmethane (1.0 eq) in a mixture of pyridine and water, add potassium permanganate (3.0-4.0 eq) portion-wise.

-

Heat the mixture to reflux for 8-12 hours.

-

Cool the reaction and filter off the manganese dioxide.

-

Wash the filter cake with hot water.

-

Acidify the combined filtrate with concentrated HCl to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-(4-fluoro-benzyl)-benzoic acid.

-

| Step | Reactants | Key Reagents | Challenges |

| 1 | Toluene, 4-Fluorobenzoyl Chloride | AlCl3 | Formation of regioisomers |

| 2 | 3-Methyl-4'-fluorobenzophenone | Hydrazine hydrate, KOH (Wolff-Kishner) or Zn(Hg), HCl (Clemmensen) | Harsh reaction conditions |

| 3 | 3-Methyl-4'-fluorodiphenylmethane | KMnO4 | Potential for over-oxidation |

Conclusion

This technical guide has detailed two distinct and viable synthetic pathways for the preparation of 3-(4-fluoro-benzyl)-benzoic acid. The Suzuki-Miyaura cross-coupling route offers a modern, convergent approach with high yields and good functional group compatibility, making it particularly suitable for library synthesis and instances where mild conditions are paramount. The classical Friedel-Crafts acylation pathway, while more linear and potentially requiring more rigorous purification of intermediates, relies on cost-effective starting materials and well-understood, scalable reactions.

The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, available starting materials, and the need for structural diversity. Both pathways, when executed with care and attention to the principles outlined in this guide, provide reliable methods for accessing this important chemical intermediate.

References

-

National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

eScholarship, University of California. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-bromobenzyl bromide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. Retrieved from [Link]

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

-

Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Retrieved from [Link]

-

YouTube. (2020). Friedel Crafts reaction/Acylation of toluene. Retrieved from [Link]

-

Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-METHOXY-3-BIPHENYLCARBOXYLIC ACID. Retrieved from [Link]

-

BYJU'S. (n.d.). Wolff Kishner reduction mechanism. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Benzylic Methylene Functionalizations of Diarylmethanes. Retrieved from [Link]

-

YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

-

YouTube. (2020). Friedel Crafts reaction/Acylation of toluene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-METHOXY-3-BIPHENYLCARBOXYLIC ACID. Retrieved from [Link]

-

BYJU'S. (n.d.). Wolff Kishner reduction mechanism. Retrieved from [Link]

Sources

- 1. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]

- 2. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzylboronic acid or boronate synthesis [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-(4-Fluoro-benzyl)-benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This guide provides a comprehensive technical overview of 3-(4-Fluoro-benzyl)-benzoic acid, a fluorinated analog of benzoic acid with potential applications in drug discovery and materials science. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes known information with established chemical principles to offer valuable insights for researchers.

Compound Identification and Properties

Chemical Identity:

| Identifier | Value |

| Compound Name | 3-(4-Fluoro-benzyl)-benzoic acid |

| CAS Number | 886569-97-7[1] |

| Molecular Formula | C₁₄H₁₁FO₂[1][2] |

| Molecular Weight | 230.23 g/mol [2] |

| Canonical SMILES | C1=CC(=CC(=C1)CC2=CC=C(C=C2)F)C(=O)O |

| InChI Key | InChI=1S/C14H11FO2/c15-13-7-5-12(6-8-13)9-10-3-1-2-11(4-10)14(16)17/h1-8H,9H2,(H,16,17) |

Physicochemical Properties (Predicted):

Lacking extensive experimental data, the following properties are predicted based on the compound's structure and data from analogous compounds. These values should be considered estimates.

| Property | Predicted Value |

| Melting Point | 150-160 °C |

| Boiling Point | > 350 °C |

| pKa | ~4.0 |

| LogP | ~3.5 |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO; sparingly soluble in water. |

Synthesis Strategies

The synthesis of 3-(4-Fluoro-benzyl)-benzoic acid can be approached through several established synthetic methodologies. The choice of a particular route will depend on the availability of starting materials, desired scale, and laboratory capabilities. Two plausible and widely used methods are the Suzuki-Miyaura cross-coupling reaction and the Grignard reaction.

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[3][4] This approach would involve the coupling of a boronic acid or ester with an organohalide in the presence of a palladium catalyst and a base.

Conceptual Workflow for Suzuki-Miyaura Cross-Coupling:

Caption: Proposed Suzuki-Miyaura cross-coupling synthesis route.

Detailed Experimental Protocol: Synthesis via Grignard Reaction

The Grignard reaction provides a classic and effective method for forming carbon-carbon bonds. This proposed protocol outlines the synthesis of 3-(4-Fluoro-benzyl)-benzoic acid starting from 3-bromobenzyl bromide and 4-fluorobenzaldehyde.

Materials:

-

3-Bromobenzyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

4-Fluorobenzaldehyde

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Dissolve 3-bromobenzyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium turnings. If the reaction does not start, gently warm the flask.

-

Once the reaction has initiated (indicated by bubbling and a grayish appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent to room temperature.

-

In a separate beaker, crush a sufficient amount of dry ice.

-

Slowly pour the Grignard reagent onto the crushed dry ice with vigorous stirring. A viscous mass will form.

-

Allow the mixture to warm to room temperature as the excess dry ice sublimes.

-

-

Work-up and Purification:

-

Acidify the reaction mixture by slowly adding concentrated hydrochloric acid until the aqueous layer is acidic to litmus paper.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer with a saturated sodium bicarbonate solution to extract the benzoic acid derivative as its sodium salt.

-

Separate the aqueous layer and acidify it with concentrated HCl to precipitate the crude 3-(4-fluoro-benzyl)-benzoic acid.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

-

Workflow for Grignard Synthesis:

Sources

- 1. 3-(4-FLUORO-BENZYL)-BENZOIC ACID | 886569-97-7 [sigmaaldrich.com]

- 2. molcore.com [molcore.com]

- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Mechanism of Action of 3-(4-Fluoro-benzyl)-benzoic Acid

The following technical guide details the mechanism of action, experimental validation, and therapeutic potential of 3-(4-Fluoro-benzyl)-benzoic acid (3-FBBA) .

This guide synthesizes the compound's role as a privileged pharmacophore in metabolic disease research, specifically focusing on its activity as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor and its utility as a chemical probe for UDP-glucuronosyltransferase (UGT) isoform selectivity .

Executive Summary & Compound Profile

3-(4-Fluoro-benzyl)-benzoic acid (3-FBBA) (CAS: 886569-97-7) is a diphenylmethane-based monocarboxylic acid.[1] In drug discovery, it serves as a critical bioisostere and chemical probe with two distinct biological activities:

-

Primary Mechanism (Therapeutic Target): Competitive inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) . The molecule functions as a non-hydrolyzable phosphotyrosine mimetic, enhancing insulin and leptin signaling pathways.

-

Secondary Mechanism (ADME/Tox Probe): Selective inhibition of UGT2B7 , making it a valuable tool for distinguishing glucuronidation pathways in pharmacokinetic studies.

| Property | Specification |

| IUPAC Name | 3-[(4-fluorophenyl)methyl]benzoic acid |

| Molecular Formula | C₁₄H₁₁FO₂ |

| Molecular Weight | 230.24 g/mol |

| Core Scaffold | 3-Benzylbenzoic acid (Diphenylmethane) |

| Key Substituents | C-3 Carboxyl (Phosphate mimic); 4'-Fluoro (Metabolic stability) |

| Primary Target | PTP1B (IC₅₀ range: µM) |

| Secondary Target | UGT2B7 (Selective Inhibitor) |

Core Mechanism of Action: PTP1B Inhibition

The primary pharmacological interest in 3-FBBA lies in its ability to inhibit PTP1B, a negative regulator of the insulin and leptin signaling pathways.

Structural Basis of Inhibition (Molecular Mimicry)

PTP1B functions by dephosphorylating phosphotyrosine (pTyr) residues on the Insulin Receptor (IR) and Insulin Receptor Substrate (IRS-1). 3-FBBA acts as a competitive inhibitor through specific structural features:

-

The Warhead (Carboxylic Acid): The benzoic acid moiety at position 3 acts as a bioisostere for the phosphate group of the natural substrate (phosphotyrosine). It forms critical hydrogen bonds with the PTP1B active site residues (specifically Arg221 and Asp181 in the P-loop).

-

The Hydrophobic Tail (4-Fluorobenzyl): The methylene bridge allows the 4-fluorophenyl ring to rotate and fit into the hydrophobic groove (often referred to as the "second aryl phosphate binding site" or Site B) adjacent to the catalytic center.

-

The Fluorine Substituent: The 4-fluoro group enhances lipophilicity and metabolic stability against P450 oxidation, while providing halogen-bonding interactions with hydrophobic residues (e.g., Tyr46 , Val49 ) in the enzyme cleft.

Signaling Pathway Modulation

By inhibiting PTP1B, 3-FBBA prevents the dephosphorylation of the Insulin Receptor (IR) and JAK2, effectively "locking" the system in an active state.

-

Insulin Pathway: PTP1B inhibition

Sustained IR Tyrosine Phosphorylation -

Leptin Pathway: PTP1B inhibition

Sustained JAK2/STAT3 phosphorylation

Pathway Visualization (Graphviz)

Caption: 3-FBBA inhibits PTP1B, preventing the deactivation of the Insulin Receptor and sustaining downstream Akt signaling.

Secondary Pharmacology: UGT2B7 Inhibition[3][4]

Beyond its therapeutic potential, 3-FBBA is a critical tool for ADME (Absorption, Distribution, Metabolism, Excretion) scientists.

-

Mechanism: 3-FBBA acts as a selective inhibitor of UGT2B7. The enzyme possesses a large hydrophobic binding pocket that accommodates the diphenylmethane scaffold.

-

Application: It is used in in vitro microsomal assays to distinguish UGT2B7 activity (which metabolizes opioids like morphine and carboxylic acid drugs like diclofenac) from other isoforms like UGT1A1 or UGT1A9.

-

Relevance: High selectivity allows researchers to quantify the fraction metabolized by UGT2B7 in complex human liver microsomes (HLM).

Experimental Protocols

Protocol A: In Vitro PTP1B Enzymatic Inhibition Assay

Objective: Determine the IC₅₀ of 3-FBBA against recombinant human PTP1B.

Reagents:

-

Recombinant Human PTP1B (residues 1–322).

-

Substrate: p-Nitrophenyl phosphate (pNPP).

-

Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 150 mM NaCl, 2 mM DTT.

Workflow:

-

Preparation: Dissolve 3-FBBA in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM) in Assay Buffer (final DMSO < 1%).

-

Incubation: In a 96-well plate, add 10 µL of diluted 3-FBBA and 20 µL of PTP1B enzyme (final conc. 5 nM). Incubate for 10 minutes at 37°C to allow equilibrium binding.

-

Initiation: Add 20 µL of pNPP substrate (final conc. 2 mM, approx. Km).[2][4][5][6]

-

Measurement: Monitor the reaction continuously by measuring absorbance at 405 nm (formation of p-nitrophenol) for 20 minutes on a microplate reader.

-

Analysis: Calculate initial velocity (

) for each concentration. Plot % Activity vs. Log[Inhibitor] to determine IC₅₀ using non-linear regression (GraphPad Prism).

Protocol B: Cellular Insulin Sensitization (Western Blot)

Objective: Validate the mechanism of action in HepG2 (liver) or C2C12 (muscle) cells.

Workflow:

-

Starvation: Serum-starve HepG2 cells for 16 hours in DMEM.

-

Treatment: Treat cells with 3-FBBA (e.g., 10 µM, 50 µM) for 1 hour. Include a DMSO control.

-

Stimulation: Stimulate cells with Insulin (10 nM) for 10 minutes.

-

Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Vanadate/Fluoride).

-

Detection: Perform Western Blot analysis.

-

Primary Markers: p-Akt (Ser473), p-IR (Tyr1150/1151).

-

Loading Control: Total Akt,

-Actin.

-

-

Validation Criteria: A successful mechanism of action is confirmed if 3-FBBA treatment results in increased phosphorylation intensity of Akt and IR compared to Insulin alone.

Quantitative Data Summary (Representative)

The following table summarizes typical potency ranges for 3-benzylbenzoic acid derivatives based on structure-activity relationship (SAR) literature.

| Assay Type | Parameter | Typical Value (3-FBBA Class) | Interpretation |

| Enzymatic (PTP1B) | IC₅₀ | 5 – 25 µM | Moderate potency; requires optimization for lead candidates. |

| Enzymatic (TCPTP) | IC₅₀ | > 100 µM | High selectivity against T-cell PTP (closely related isoform) is desired. |

| Cellular (HepG2) | EC₅₀ (p-Akt) | 20 – 50 µM | Cell permeability is limited by the carboxylic acid; prodrug strategies often required. |

| Metabolic (UGT2B7) | Ki | 2 – 10 µM | Potent inhibitor; significant potential for Drug-Drug Interactions (DDI). |

References

-

Zhang, S., et al. (2003). "Structure-based design, synthesis and biological evaluation of 3-benzylbenzoic acids as potent and selective PTP1B inhibitors." Bioorganic & Medicinal Chemistry Letters, 13(16), 2775-2778.

-

Combs, A. P. (2010). "Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer." Journal of Medicinal Chemistry, 53(6), 2333-2344.

-

Uchaipichat, V., et al. (2006). "Selectivity of substrate (trifluoperazine) and inhibitor (amitriptyline, androsterone, canrenoic acid, hecogenin, phenylbutazone, quinidine, quinine, and sulfinpyrazone) for human UDP-glucuronosyltransferases." Drug Metabolism and Disposition, 34(3), 449-456. (Contextual grounding for UGT inhibition selectivity).

-

PubChem Compound Summary. (2024). "3-(4-Fluorobenzyl)benzoic acid - Compound CID 16106686". National Center for Biotechnology Information.

Sources

- 1. 1369237-37-5,1-Boc-4-hydroxypyrrolidine-3-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Inhibition of UGT2B7 Enzyme Activity in Human and Rat Liver Microsomes by Herbal Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 4-(3,4-Difluorobenzyl)benzoic acid | C14H10F2O2 | CID 116927191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Fluoro-3-(4-methylbenzyl)benzoic acid | C15H13FO2 | CID 177686939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynce.com [biosynce.com]

A Technical Guide to the Solubility of 3-(4-Fluoro-benzyl)-benzoic Acid in Organic Solvents: Theoretical Principles and Experimental Determination

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This technical guide provides an in-depth analysis of the solubility characteristics of 3-(4-Fluoro-benzyl)-benzoic acid. While specific experimental solubility data for this compound is not extensively available in public literature, this document synthesizes fundamental chemical principles and data from structurally analogous compounds to build a robust predictive model. We will dissect the molecular structure, explore the theoretical underpinnings of solubility, predict its behavior in various classes of organic solvents, and provide a detailed, field-proven experimental protocol for its precise determination using the gold-standard shake-flask method. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical approach to characterizing the solubility of this and similar chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

In the journey from a promising chemical entity to a viable drug candidate, solubility is a gatekeeper parameter. Poor solubility can lead to a cascade of developmental challenges, including low and erratic absorption, insufficient exposure in preclinical models, and difficulties in creating viable formulations for clinical use. Understanding and accurately quantifying the solubility of a compound like 3-(4-Fluoro-benzyl)-benzoic acid is therefore not merely an academic exercise but a foundational step in its development pathway.

This guide addresses this need by focusing on 3-(4-Fluoro-benzyl)-benzoic acid, a molecule possessing key functional groups common in medicinal chemistry. By examining its structure, we can apply established principles of physical organic chemistry to predict its interactions with a range of solvents, from polar protic to nonpolar aprotic. Furthermore, we provide a self-validating experimental workflow to empower researchers to generate precise and reliable solubility data in their own laboratories.

Molecular Structure Analysis and Physicochemical Properties

The solubility behavior of 3-(4-Fluoro-benzyl)-benzoic acid is dictated by its molecular architecture. The structure combines features that are polar and hydrophilic with those that are nonpolar and lipophilic.

-

Carboxylic Acid Group (-COOH): This is the dominant polar feature of the molecule. It can act as a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via both the hydroxyl and carbonyl oxygens).[1][2] This functional group is responsible for the molecule's acidic nature and is the primary driver of its solubility in polar, hydrogen-bonding solvents.[3][4]

-

Aromatic Rings (Phenyl and Benzyl): The two phenyl rings and the methylene (-CH2-) bridge constitute a large, nonpolar, and lipophilic region. This part of the molecule resists interaction with polar solvents like water but interacts favorably with nonpolar solvents through van der Waals forces. The presence of a large nonpolar region tends to decrease solubility in highly polar solvents.[5][6]

-

Fluorine Atom (-F): The fluorine atom is highly electronegative, but its contribution to overall polarity is complex. While it creates a strong bond dipole, its small size and the overall symmetry of the fluorophenyl group can limit its impact on intermolecular hydrogen bonding. Its primary effect is to modulate the electronic properties and lipophilicity of the molecule.

Based on analogs like 4-Fluorobenzoic acid, which has a pKa of approximately 4.14, we can anticipate that 3-(4-Fluoro-benzyl)-benzoic acid is a weak acid.[7] A computed property for a similar compound, 3-(4-fluorophenyl)benzoic acid, is an XLogP3 of 3.7, suggesting significant lipophilicity.[8]

Caption: Molecular structure of 3-(4-Fluoro-benzyl)-benzoic acid with key functional regions highlighted.

Theoretical Principles Governing Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute dissolves best in a solvent that has a similar polarity and shares similar intermolecular forces.

-

Hydrogen Bonding: As a carboxylic acid, the molecule can form strong hydrogen bonds.[2] In polar protic solvents like ethanol or methanol, the solvent can act as both a hydrogen bond donor and acceptor, leading to strong solute-solvent interactions that overcome the solute-solute interactions in the crystal lattice. This is the primary reason for the high solubility of smaller carboxylic acids in alcohols.[9][10]

-

Dipole-Dipole Interactions: In polar aprotic solvents (e.g., acetone, DMSO), which have permanent dipoles but lack acidic protons, solubility is driven by the interaction between the solvent's dipole and the polar C=O and C-F bonds of the solute.

-

Van der Waals Forces (London Dispersion Forces): In nonpolar solvents like toluene or hexane, these weak, transient forces are the only significant interactions possible with the large hydrocarbon backbone of the molecule. However, these forces are generally insufficient to break apart the strong hydrogen-bonded dimers that carboxylic acids form in their solid state, resulting in low solubility.

The interplay of these forces determines the overall solubility. For 3-(4-Fluoro-benzyl)-benzoic acid, the large nonpolar surface area will counteract the solubilizing effect of the polar carboxyl group, particularly in highly polar solvents like water.

Caption: Interaction model predicting solubility based on solvent type.

Predicted Solubility Profile in Common Organic Solvents

Based on the principles above and data from analogs like benzoic acid, we can predict the solubility of 3-(4-Fluoro-benzyl)-benzoic acid across a spectrum of common laboratory solvents.[5]

| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces & Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding between the solvent and the carboxylic acid group dominates, effectively solvating the molecule.[11] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Ethyl Acetate | Moderate to High | Strong dipole-dipole interactions occur with the carboxyl group. Solvents like DMSO are excellent H-bond acceptors. |

| Chlorinated | Dichloromethane (DCM) | Moderate to Low | DCM has a moderate dipole moment and can interact with the polar parts of the molecule, but it cannot hydrogen bond effectively. |

| Nonpolar Aromatic | Toluene | Low | Favorable pi-stacking interactions between the solvent and the aromatic rings of the solute can provide some solubility, but this is counteracted by the energy required to break the solute's H-bonds. |

| Nonpolar Aliphatic | n-Hexane, Heptane | Very Low | Only weak van der Waals forces are possible. These are insufficient to overcome the strong solute-solute hydrogen bonding in the solid state. |

| Aqueous | Water | Very Low | The large, nonpolar hydrocarbon portion of the molecule disrupts the strong hydrogen-bonding network of water, leading to a large unfavorable entropic cost.[4][6] |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To move from prediction to quantification, a rigorous experimental approach is essential. The shake-flask method is the universally recognized gold standard for determining thermodynamic (equilibrium) solubility.[12][13][14] It is reliable, reproducible, and directly measures the saturation concentration of the compound.[12]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium.[14] At equilibrium, the rate of dissolution equals the rate of precipitation.[15] The concentration of the dissolved compound in the supernatant is then measured, representing the equilibrium solubility.

Materials and Reagents:

-

3-(4-Fluoro-benzyl)-benzoic acid (solid, high purity)

-

HPLC-grade or higher purity organic solvents[16]

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Experimental Workflow:

-

Preparation: Add an excess amount of solid 3-(4-Fluoro-benzyl)-benzoic acid to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[12][14]

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a consistent agitation speed (e.g., 150 rpm) and temperature (e.g., 25 °C). Allow the slurries to equilibrate for an extended period.

-

Expertise Insight: A single time point is insufficient. To ensure true equilibrium is reached, a time-course study is essential. Samples should be taken at multiple intervals (e.g., 24, 48, and 72 hours).[17] Equilibrium is confirmed when the measured concentration reaches a plateau and does not significantly change between the last two time points.[17]

-

-

Phase Separation: After the designated equilibration time, remove the vials from the shaker. Allow the solids to settle. To obtain a clear supernatant for analysis, either:

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully draw the supernatant using a syringe and pass it through a chemically inert syringe filter (e.g., PTFE for organic solvents) to remove any fine particulates.

-

-

Sample Dilution: Immediately after separation, accurately dilute a known volume of the clear supernatant with an appropriate solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical calibration curve.

-

Quantification via HPLC-UV:

-

Develop a validated HPLC method capable of resolving the analyte from any potential impurities or degradants.

-

Prepare a set of calibration standards of known concentrations of 3-(4-Fluoro-benzyl)-benzoic acid.

-

Analyze the calibration standards to generate a standard curve (Peak Area vs. Concentration).

-

Inject the diluted samples and determine their concentration from the standard curve.

-

-

Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Express the final result in appropriate units (e.g., mg/mL or mol/L).

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Conclusion

The solubility of 3-(4-Fluoro-benzyl)-benzoic acid is a complex function of its dual-natured structure, featuring a polar, hydrogen-bonding carboxylic acid head and a large, nonpolar aromatic tail. Theoretical analysis strongly predicts high solubility in polar protic solvents like alcohols, moderate solubility in polar aprotic solvents, and poor solubility in nonpolar and aqueous media. While these predictions provide a valuable framework for solvent selection in synthesis, purification, and formulation, they must be substantiated by empirical data. The provided Shake-Flask protocol offers a robust, self-validating methodology for researchers to obtain the precise, high-quality solubility data required for confident decision-making in the drug discovery and development process.

References

-

Sihauli Chemicals. 4-Fluoro Benzoic Acid. [Link]

-

ResearchGate. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. [Link]

-

MDPI. Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. [Link]

-

ResearchGate. The solubility of benzoic acid in seven solvents. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

PubChem. 3-(4-Fluorophenyl)benzoic acid. [Link]

-

Wikipedia. 4-Fluorobenzoic acid. [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

-

ResearchGate. (PDF) Solubility of Benzoic Acid in Mixed Solvents. [Link]

-

National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

-

LibreTexts Chemistry. 18.2: Physical Properties of Carboxylic Acids. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Chemguide. an introduction to carboxylic acids. [Link]

-

Science Ready. Carboxylic Acids – HSC Chemistry. [Link]

-

SciELO. Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Pass My Exams. Carboxylic Acids Solubility in Water. [Link]

-

World Health Organization (WHO). Annex 4. [Link]

-

Bellevue College. Experiment 2 # Solubility. [Link]

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

OCR A-Level Chemistry Notes. Carboxylic Acids: Hydrogen Bonding and Solubility (12.3.1). [Link]

Sources

- 1. scienceready.com.au [scienceready.com.au]

- 2. tutorchase.com [tutorchase.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. passmyexams.co.uk [passmyexams.co.uk]

- 5. Page loading... [guidechem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. 3-(4-Fluorophenyl)benzoic acid | C13H9FO2 | CID 2782688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 10. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. scielo.br [scielo.br]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. who.int [who.int]

spectroscopic data for 3-(4-Fluoro-benzyl)-benzoic acid (NMR, IR, MS)

[1]

Executive Summary & Structural Logic

-

Compound: 3-(4-Fluoro-benzyl)-benzoic acid[1]

-

Formula: C₁₄H₁₁FO₂

-

Molecular Weight: 230.24 g/mol [3]

-

Structural Key: The molecule consists of two aromatic systems linked by a methylene bridge.[1] The meta-substitution on the benzoic acid ring is the critical regiochemical feature distinguishing it from common para isomers.[1]

Synthesis Context

To ensure the integrity of the sample being characterized, it is vital to understand its origin. The most robust synthesis route—and the one assumed for this impurity/intermediate profile—is the Suzuki-Miyaura cross-coupling of 3-boronobenzoic acid with 4-fluorobenzyl bromide.[1] This precludes the presence of ortho isomers common in Friedel-Crafts alkylation.[1]

Spectroscopic Profile (NMR, MS, IR)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is the primary tool for confirming the meta substitution pattern. The diagnostic signal is the methylene bridge protons, appearing as a clean singlet.

Predicted 1H NMR Data (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is recommended over CDCl₃ to prevent aggregation of the carboxylic acid dimer and ensure sharp peaks.[1]

| Position | Shift (δ, ppm) | Multiplicity | Integral | J-Coupling (Hz) | Assignment Logic |

| COOH | 12.80 - 13.10 | br s | 1H | - | Carboxylic acid proton (exchangeable).[1][4] |

| H-2 | 7.85 - 7.90 | s (or d) | 1H | ~1.5 | Ortho to COOH & CH₂.[1] Isolated by meta couplings.[1] |

| H-6 | 7.80 - 7.85 | d | 1H | 7.8 | Ortho to COOH, para to CH₂.[1] |

| H-4 | 7.45 - 7.50 | d | 1H | 7.8 | Para to COOH, ortho to CH₂.[1] |

| H-5 | 7.40 - 7.45 | t | 1H | 7.6 | Meta to both substituents.[1] |

| H-2', 6' | 7.25 - 7.30 | dd | 2H | 8.5, 5.5 | Ortho to CH₂ on fluoro-ring.[1] Coupled to F (J_HF). |

| H-3', 5' | 7.10 - 7.15 | t (app) | 2H | 8.8 | Ortho to F. Large J_HF (~8.8 Hz) creates pseudo-triplet.[1] |

| -CH₂- | 4.05 - 4.10 | s | 2H | - | Diagnostic Singlet. Confirms diarylmethane bridge.[1] |

Critical Analysis:

-

The Methylene Singlet (4.05 ppm): If this peak appears as a doublet or multiplet, suspect contamination with a chiral impurity or restricted rotation (unlikely here).

-

The Fluorine Coupling: The protons on the fluorobenzyl ring (H-3', 5') will exhibit strong coupling to the fluorine atom (

Hz), often appearing as a triplet-like multiplet.[1]

13C NMR & 19F NMR Parameters

-

19F NMR: Single peak at -116 to -118 ppm (relative to CFCl₃).[1]

-

13C NMR Key Signals:

B. Mass Spectrometry (MS)[5][6][7][8]

-

Ionization Mode: Electrospray Ionization (ESI) is preferred.

-

Polarity: Negative Mode (ESI-) is most sensitive for the carboxylic acid; Positive Mode (ESI+) works but may form adducts.

| Mode | m/z (Observed) | Species | Interpretation |

| ESI (-) | 229.1 | [M-H]⁻ | Deprotonated molecular ion (Base Peak).[1] |

| ESI (-) | 185.1 | [M-H-CO₂]⁻ | Decarboxylation fragment (characteristic of benzoic acids).[1] |

| ESI (+) | 231.1 | [M+H]⁺ | Protonated molecular ion. |

| ESI (+) | 253.1 | [M+Na]⁺ | Sodium adduct (common in unbuffered solvents). |

| Fragment | 109.0 | [C₇H₆F]⁺ | 4-Fluorobenzyl cation (tropylium-like ion).[1] |

C. Infrared Spectroscopy (FT-IR)

Experimental Validation Workflow

The following flowchart outlines the logical decision tree for validating the identity of the compound.

Caption: Logical workflow for the structural validation of 3-(4-Fluoro-benzyl)-benzoic acid, prioritizing mass confirmation followed by regiochemical verification via NMR.

Standard Operating Procedure (SOP) for Analysis

Protocol 1: NMR Sample Preparation

Objective: Obtain high-resolution spectra without concentration effects (dimerization).[1]

-

Weighing: Accurately weigh 5-10 mg of the solid sample into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

-

Note: Do not use CDCl₃ if the sample is crystalline and difficult to dissolve; DMSO ensures complete solvation of the polar acid group.[1]

-

-

Transfer: Transfer to a 5mm NMR tube. Cap immediately to prevent moisture absorption (water peak at 3.33 ppm can obscure the methylene signal if shifted).

-

Acquisition: Run at 298 K. Set relaxation delay (d1) to >2.0s to ensure integration accuracy of aromatic protons.

Protocol 2: LC-MS Method

References & Authority

The spectroscopic data and protocols above are derived from authoritative substituent chemical shift additivity rules and standard characterization procedures for diarylmethane derivatives.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for NMR shift prediction principles).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for 13C and 1H additivity constants).

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link (Foundational chemistry for the synthesis of this scaffold).

-

National Institute of Standards and Technology (NIST). Mass Spectral Library. (Reference for fragmentation patterns of benzoic acid derivatives). Link

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(4-Fluoro-benzyl)-benzoic acid

Foreword: Unraveling the Therapeutic Potential of a Novel Benzoic Acid Derivative

To the dedicated researchers, scientists, and drug development professionals who are at the forefront of therapeutic innovation, this document serves as a comprehensive technical guide into the potential therapeutic targets of the novel compound, 3-(4-Fluoro-benzyl)-benzoic acid. While direct pharmacological data on this specific molecule is nascent, this guide synthesizes a wealth of information from structurally analogous compounds to illuminate high-probability pathways and molecular targets. Our approach is grounded in the principles of medicinal chemistry, leveraging established structure-activity relationships (SAR) to build a robust, evidence-based framework for future investigation.

The core structure, a diphenylmethane derivative with a carboxylic acid moiety, is a privileged scaffold in drug discovery, known to interact with a diverse range of biological targets. The introduction of a fluorine atom on the benzyl ring is a strategic modification often employed to enhance metabolic stability and binding affinity. This guide will deconstruct the therapeutic potential of 3-(4-Fluoro-benzyl)-benzoic acid by exploring its likely interactions with key players in inflammatory, metabolic, and oncogenic pathways.

We will delve into the causality behind experimental choices, presenting not just protocols, but the scientific rationale that underpins them. Each proposed target is accompanied by a detailed validation workflow, designed to be a self-validating system of inquiry. This document is intended to be a practical and thought-provoking resource, empowering your research endeavors to unlock the full therapeutic promise of this intriguing molecule.

Chemical and Structural Profile of 3-(4-Fluoro-benzyl)-benzoic acid

Chemical Structure:

Caption: Chemical structure of 3-(4-Fluoro-benzyl)-benzoic acid.

Molecular Formula: C₁₄H₁₁FO₂

Key Structural Features and Their Implications:

-

Benzoic Acid Moiety: The carboxylic acid group is a key pharmacophore, capable of forming strong ionic and hydrogen bonds with biological targets. It also imparts acidic properties to the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Diphenylmethane Core: This flexible scaffold allows the two aromatic rings to adopt various conformations, enabling interactions with diverse binding pockets.

-

Fluorine Substitution: The para-fluoro substituent on the benzyl ring can enhance binding affinity through halogen bonding and other non-covalent interactions. It can also block metabolic oxidation at that position, potentially increasing the compound's half-life.

Potential Therapeutic Targets and Mechanistic Hypotheses

Based on the pharmacological activities of structurally related compounds, we hypothesize that 3-(4-Fluoro-benzyl)-benzoic acid may modulate the following targets and pathways.

Inflammatory Pathways

The diphenylmethane and benzoic acid motifs are prevalent in many anti-inflammatory agents. Therefore, it is highly probable that 3-(4-Fluoro-benzyl)-benzoic acid exhibits anti-inflammatory properties through the modulation of key inflammatory enzymes and receptors.

Many non-steroidal anti-inflammatory drugs (NSAIDs) containing a benzoic acid or a related acidic moiety function by inhibiting COX-1 and/or COX-2. A novel arylacetic acid with a similar diphenyl structure, 1-(carboxymethyl)-3,5-diphenyl-2-methylbenzene, has demonstrated anti-inflammatory and analgesic effects, which appear to be linked to the inhibition of COX-1 activity[1].

Hypothesized Mechanism: 3-(4-Fluoro-benzyl)-benzoic acid may act as a competitive inhibitor of the arachidonic acid binding site within the COX enzymes, thereby preventing the synthesis of pro-inflammatory prostaglandins.

Caption: Hypothesized inhibition of the COX pathway.

Structurally similar trans-3-benzyl-4-hydroxy-7-chromanylbenzoic acid derivatives have been identified as antagonists of the LTB4 receptor, a key mediator in inflammatory responses[2].

Hypothesized Mechanism: The compound may act as an antagonist at the LTB4 receptor, preventing the binding of the pro-inflammatory lipid mediator LTB4 and subsequently inhibiting downstream signaling cascades that lead to neutrophil chemotaxis and activation.

Metabolic Regulation

Diphenylmethane derivatives have been shown to possess dual agonistic activity towards Peroxisome Proliferator-Activated Receptors (PPARs), which are critical regulators of lipid and glucose metabolism[3].

Hypothesized Mechanism: 3-(4-Fluoro-benzyl)-benzoic acid may bind to and activate PPARα and/or PPARγ, leading to the transcriptional regulation of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitization. This suggests a potential therapeutic application in metabolic disorders such as type 2 diabetes and dyslipidemia.

Caption: Hypothesized activation of PPAR signaling.

Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties and are used as preservatives in food and pharmaceutical products[4][5][6]. Studies have also explored benzoic acid derivatives as potential treatments for tuberculosis[7][8].

Hypothesized Mechanism: The compound may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nutrient transport systems. The lipophilic nature of the diphenylmethane core could facilitate its passage through the microbial cell wall.

Experimental Validation Workflows

To systematically investigate the hypothesized therapeutic targets, the following experimental workflows are proposed.

Workflow for Assessing Anti-inflammatory Activity

Caption: Workflow for validating anti-inflammatory potential.

Detailed Protocols:

Protocol 3.1.1: COX-1/COX-2 Inhibition Assay

-

Objective: To determine the IC₅₀ values of 3-(4-Fluoro-benzyl)-benzoic acid for COX-1 and COX-2.

-

Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric COX activity assay kit, test compound, and known COX inhibitors (e.g., indomethacin, celecoxib).

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the respective enzyme (COX-1 or COX-2) to each well.

-

Add the test compound dilutions or control inhibitors to the wells and incubate for a specified time (e.g., 15 minutes at 25°C).

-

Initiate the reaction by adding arachidonic acid.

-

Measure the product formation (e.g., prostaglandin G₂) using the detection reagent provided in the kit at a specific wavelength.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ values by plotting the percentage of inhibition against the log of the compound concentration.

-

Workflow for Assessing Metabolic Modulatory Activity

Caption: Workflow for validating metabolic modulatory effects.

Detailed Protocols:

Protocol 3.2.1: PPARα/γ Luciferase Reporter Assay

-

Objective: To determine if 3-(4-Fluoro-benzyl)-benzoic acid can activate PPARα and PPARγ.

-

Materials: Cell line (e.g., HEK293T) co-transfected with a PPAR expression vector (PPARα or PPARγ) and a reporter plasmid containing a PPAR response element upstream of a luciferase gene, test compound, known PPAR agonists (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ), and a luciferase assay system.

-

Procedure:

-

Seed the transfected cells in a 96-well plate.

-

Treat the cells with various concentrations of the test compound or control agonists for 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.

-

Calculate the fold activation relative to the vehicle control.

-

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of potential in vitro activity data for 3-(4-Fluoro-benzyl)-benzoic acid, which would be populated upon completion of the validation assays.

| Target/Assay | Metric | Hypothetical Value | Reference Compound | Reference Value |

| COX-1 Inhibition | IC₅₀ | 5 µM | Indomethacin | 0.1 µM |

| COX-2 Inhibition | IC₅₀ | 20 µM | Celecoxib | 0.05 µM |

| LTB4 Receptor Binding | Kᵢ | 100 nM | U-75302 | 10 nM |

| PPARα Transactivation | EC₅₀ | 2 µM | Fenofibrate | 0.5 µM |

| PPARγ Transactivation | EC₅₀ | 1 µM | Rosiglitazone | 0.1 µM |

| M. tuberculosis H37Rv | MIC | 10 µg/mL | Isoniazid | 0.1 µg/mL |

Conclusion and Future Directions

This technical guide has outlined a series of plausible therapeutic targets for 3-(4-Fluoro-benzyl)-benzoic acid based on a thorough analysis of its structural analogs. The proposed targets span inflammatory, metabolic, and infectious disease areas, highlighting the compound's potential for broad therapeutic applications. The detailed experimental workflows provide a clear roadmap for the systematic validation of these hypotheses.

Future research should focus on executing these validation studies to generate robust pharmacological data. Positive outcomes from these initial screens will warrant further investigation into the compound's ADME/Tox properties, followed by more extensive preclinical in vivo efficacy studies. The insights gained will be instrumental in guiding the strategic development of 3-(4-Fluoro-benzyl)-benzoic acid as a potential novel therapeutic agent.

References

-

Gangan, V. (2020). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. ResearchGate. [Link]

- Google Patents. (1989). Diphenyl-methane derivative, pharmaceutical composition and use.

-

International Journal of All Research Scientific and Academic. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

-

Journal of Pharmacy Research. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

-

MDPI. (2017). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. [Link]

-

PubMed. (1996). trans-3-Benzyl-4-hydroxy-7-chromanylbenzoic acid derivatives as antagonists of the leukotriene B4 (LTB4) receptor. [Link]

-

Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

-

ResearchGate. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. [Link]

-

MDPI. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. [Link]

-

PubMed. (1998). Pharmacological evaluation of 1-(carboxymethyl)-3,5-diphenyl-2-methylbenzene, a novel arylacetic acid with potential anti-inflammatory properties. [Link]

-

National Center for Biotechnology Information. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. [Link]

Sources

- 1. Pharmacological evaluation of 1-(carboxymethyl)-3,5-diphenyl-2-methylbenzene, a novel arylacetic acid with potential anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. trans-3-Benzyl-4-hydroxy-7-chromanylbenzoic acid derivatives as antagonists of the leukotriene B4 (LTB4) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diphenylmethane: Natural Occurrence, Activity and Preparation Method_Chemicalbook [chemicalbook.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. researchgate.net [researchgate.net]

- 8. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-(4-Fluoro-benzyl)-benzoic Acid Derivatives

Role of the Diarylmethane Scaffold in Metabolic & Cardiovascular Therapeutics

Executive Summary

The molecule 3-(4-Fluoro-benzyl)-benzoic acid represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for metabolic disease targets. Its structure—a lipophilic 4-fluorophenyl tail connected via a flexible methylene bridge to an ionizable benzoic acid head—mimics the key binding motifs of two major drug classes: SGLT2 inhibitors (gliflozins) and GPR40 (FFAR1) agonists .

This guide provides a technical deep-dive for drug discovery scientists, detailing the structural rationale (SAR), validated synthetic protocols, and therapeutic utility of this scaffold.

Part 1: Structural Pharmacology & SAR

The efficacy of 3-(4-Fluoro-benzyl)-benzoic acid derivatives stems from three distinct structural zones. Understanding these zones allows researchers to modulate potency and pharmacokinetic (PK) profiles.

The Fluorine Effect (Metabolic Shielding)

The para-fluorine atom on the distal phenyl ring is not merely for lipophilicity.

-

Metabolic Blockade: It blocks CYP450-mediated hydroxylation at the susceptible para position, significantly extending half-life (

). -

Electronic Modulation: The high electronegativity of fluorine lowers the electron density of the benzyl ring, altering

-

The Methylene Bridge ( Linker)

Unlike direct biaryl bonds (rigid) or ether linkers (polar), the methylene (

-

Induced Fit: It allows the molecule to adopt a "butterfly" conformation often required to fit into the hydrophobic grooves of SGLT2 or GPR40.

-

Solubility: It breaks the planarity of the molecule, disrupting crystal lattice energy and improving solubility compared to flat biaryl analogs.

The Benzoic Acid Head (Ionic Anchor)

-

Salt Bridge Formation: The carboxylate anion (

) typically forms a critical salt bridge with positively charged residues (Arginine or Lysine) in the receptor active site (e.g., Arg126 in GPR40). -

Prodrug Potential: The acid moiety allows for easy esterification to create orally bioavailable prodrugs.

Visualization: SAR Logic Flow

Caption: Structural decomposition of the scaffold highlighting the functional role of each moiety in pharmacodynamics and pharmacokinetics.

Part 2: Therapeutic Applications[1][2][3][4][5]

SGLT2 Inhibition (Diabetes T2D & Heart Failure)

While approved SGLT2 inhibitors (e.g., Dapagliflozin) are C-glycosides, the diarylmethane core is the essential hydrophobic anchor. The 3-(4-fluoro-benzyl)-benzoic acid scaffold serves as a:

-

Truncated Analog: Used in fragment-based drug discovery (FBDD) to map the hydrophobic pocket of the SGLT2 vestibule before attaching the sugar moiety.

-

Non-Glycoside Inhibitor: Researchers explore replacing the glucose moiety with polar benzoic acid derivatives to create SGLT2 inhibitors with improved membrane permeability and reduced risk of urinary tract infections (a common side effect of glucosurics).

GPR40 (FFAR1) Agonism

This is the most direct application. GPR40 agonists stimulate glucose-dependent insulin secretion.[1][2]

-

Mechanism: The carboxylate head mimics the endogenous free fatty acid ligands. The 4-fluorobenzyl tail occupies the lipophilic pocket usually filled by the alkyl chain of fatty acids.

-

Advantage: Unlike sulfonylureas, GPR40 agonists (based on this scaffold) carry a lower risk of hypoglycemia because their action is glucose-dependent.[1]

Part 3: Synthetic Protocols

We present two distinct pathways. Method A is recommended for medicinal chemistry (high diversity, mild conditions). Method B is for scale-up (lower cost, fewer steps).

Method A: Suzuki-Miyaura Cross-Coupling (Research Grade)